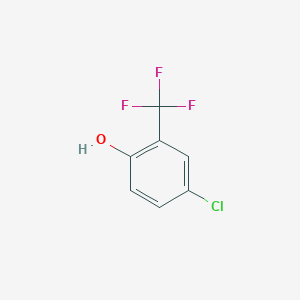

4-Chloro-2-(trifluoromethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYVFIYUQPJQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512929 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53903-51-8 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53903-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-2-(trifluoromethyl)phenol (CAS 53903-51-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)phenol is a halogenated phenolic compound with the CAS number 53903-51-8. Its chemical structure, featuring a trifluoromethyl group ortho to the hydroxyl group and a chlorine atom in the para position, imparts unique chemical properties that make it a valuable intermediate in various synthetic applications. This technical guide provides a comprehensive overview of its properties, synthesis, and known uses, with a focus on its relevance to the fields of chemical research and drug development. While its primary role is that of a synthetic building block, this guide also touches upon the general biocidal properties associated with phenolic compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| CAS Number | 53903-51-8 | N/A |

| Molecular Formula | C₇H₄ClF₃O | [1] |

| Molecular Weight | 196.55 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Phenol, 4-chloro-2-(trifluoromethyl)- | [1] |

| SMILES | OC1=CC=C(Cl)C=C1C(F)(F)F | [1] |

| InChI | 1S/C7H4ClF3O/c8-4-1-2-6(12)5(3-4)7(9,10,11)/h1-3,12H | [2] |

| InChIKey | LUYVFIYUQPJQOJ-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Solid | |

| Melting Point | 81-81.5 °C | N/A |

| Boiling Point | 189.0 ± 35.0 °C (Predicted) | N/A |

| Density | 1.474 ± 0.06 g/cm³ (Predicted) | N/A |

| Flash Point | 68.076 °C | N/A |

| Solubility | Insoluble in water | [3] |

| pKa | 7.54 ± 0.43 (Predicted) | N/A |

| LogP | 3.0644 | [1] |

Table 3: Spectral Data

| Spectrum Type | Available Data | Reference |

| ¹H NMR | Data available | [4] |

| ¹³C NMR | Data available for related compounds | [5] |

| Mass Spectrometry | Data available for related compounds | [6] |

| Infrared (IR) | Data available for related compounds | [7][8][9][10] |

Synthesis and Experimental Protocols

This compound is primarily synthesized for use as a chemical intermediate. A common synthetic route involves the halogenation of a precursor. The following is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented synthetic method.

Materials:

-

4-(Trifluoromethyl)phenol

-

N-Chlorosuccinimide (NCS)

-

Zirconium(IV) chloride (ZrCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for extraction and solvent removal

Procedure:

-

Under an inert gas atmosphere, add N-Chlorosuccinimide (2.97 mmol) and Dichloromethane (20.0 mL) to a round-bottom flask.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

To the cooled mixture, add Zirconium(IV) chloride (0.06 mmol).

-

Slowly add a solution of 4-(Trifluoromethyl)phenol.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and perform an extraction.

-

Collect the organic phase.

-

Remove the solvent from the organic phase under reduced pressure to yield this compound.

Expected Yield: Approximately 88%.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]

- 3. This compound [myskinrecipes.com]

- 4. This compound(53903-51-8) 1H NMR [m.chemicalbook.com]

- 5. 4-Chloro-2-methylphenol(1570-64-5) 13C NMR [m.chemicalbook.com]

- 6. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Data of 4-Chloro-2-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended to serve as a core reference for researchers and professionals in drug development, offering detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.49 | d | Ar-H |

| 7.38 | dd | Ar-H |

| 6.91 | d | Ar-H |

| 5.44 | br s | -OH |

Solvent: CDCl₃. Data obtained from a patent providing synthesis and characterization details.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature. | C-OH |

| Data not available in the searched literature. | C-CF₃ |

| Data not available in the searched literature. | C-Cl |

| Data not available in the searched literature. | Aromatic C-H |

| Data not available in the searched literature. | Aromatic C-H |

| Data not available in the searched literature. | Aromatic C-H |

| Data not available in the searched literature. | CF₃ |

Note: Experimentally determined ¹³C NMR data for this compound was not found in the public domain during the literature search.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1320 | C-O stretch |

| ~1100-1350 | C-F stretch (strong) |

| ~800-600 | C-Cl stretch |

Note: A detailed experimental IR peak list for this compound was not available. The presented data is based on typical absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 196/198 | [M]⁺ molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| Data not available | Fragmentation pattern data was not found in the searched literature. |

Note: The molecular ion peak is predicted based on the molecular weight of the compound (196.55 g/mol ). The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.[2] Detailed experimental fragmentation data was not found.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of phenolic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

-

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is set to cover the aromatic and hydroxyl proton regions (typically 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, with a spectral width covering the aromatic and trifluoromethyl carbon regions (typically 0-160 ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Caption: Integration of data from multiple spectroscopic techniques for the unambiguous structural confirmation of the target compound.

References

4-Chloro-2-(trifluoromethyl)phenol: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoromethyl)phenol is a halogenated phenolic compound recognized for its potent biocidal and disinfectant properties.[1] Its broad-spectrum efficacy against bacteria, fungi, and viruses underpins its use in various industrial and consumer products, including cleaning agents, preservatives, and water treatment solutions.[1] This technical guide provides a detailed exploration of the core mechanism of action of this compound, drawing upon the established principles of phenolic biocides. The primary modes of action involve the disruption of microbial cell membranes and the denaturation of essential proteins, leading to a catastrophic failure of cellular functions and eventual cell death. This document synthesizes the current understanding of these mechanisms, details relevant experimental protocols for their investigation, and presents logical pathways of its biocidal activity.

Introduction

Phenolic compounds have a long history as effective antimicrobial agents. Their utility is rooted in their ability to indiscriminately target fundamental components of microbial cells. This compound, a derivative of this class, possesses a chemical structure that enhances its biocidal activity. The presence of a chlorine atom and a trifluoromethyl group on the phenol ring is thought to increase its lipophilicity, facilitating its interaction with and penetration of microbial cell membranes. This guide will dissect the molecular interactions and cellular consequences that define the mechanism of action of this compound.

Core Mechanism of Action

The biocidal activity of this compound is primarily attributed to two interconnected mechanisms: disruption of cell membrane integrity and denaturation of cellular proteins.

Disruption of Microbial Cell Membrane

The initial site of action for this compound is the microbial cell membrane. As a lipophilic molecule, it readily partitions into the lipid bilayer of the membrane. This insertion disrupts the highly organized structure of the membrane, leading to several detrimental effects:

-

Increased Membrane Permeability: The integration of this compound molecules into the lipid bilayer disrupts the packing of phospholipids, creating pores and increasing the overall permeability of the membrane. This leads to the uncontrolled leakage of essential intracellular components, such as ions (K+), metabolites, and even larger molecules like ATP and nucleic acids.

-

Dissipation of Proton Motive Force: The increased permeability of the membrane collapses the proton motive force (PMF), which is crucial for vital cellular processes, including ATP synthesis, active transport, and motility. The dissipation of the electrochemical gradient across the membrane effectively shuts down cellular energy production.

-

Inhibition of Membrane-Bound Enzymes: Many essential enzymes are embedded within the cell membrane. The disruption of the lipid environment can alter the conformation and function of these enzymes, further crippling cellular metabolism.

Denaturation of Cellular Proteins

In addition to its effects on the cell membrane, this compound can also interact with and denature both cytoplasmic and membrane-bound proteins. The hydroxyl group of the phenol can form hydrogen bonds with amino acid residues, while the aromatic ring can engage in hydrophobic interactions. These interactions disrupt the delicate secondary and tertiary structures of proteins, leading to a loss of their biological function. This non-specific denaturation of a wide range of proteins, including enzymes crucial for metabolism and structural proteins, contributes significantly to the compound's lethal effect.

Signaling Pathways and Cellular Consequences

The primary insults of membrane disruption and protein denaturation trigger a cascade of secondary effects that culminate in cell death. While this compound does not target specific signaling pathways in the way a targeted drug would, its actions lead to a general shutdown of cellular signaling and function.

Quantitative Data

| Parameter | Description | Typical Units | Value |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the compound that prevents visible growth of a microorganism. | µg/mL or mM | Not Available |

| Minimum Bactericidal Concentration (MBC) | The lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum. | µg/mL or mM | Not Available |

| IC50 (Half-maximal inhibitory concentration) | The concentration of the compound required to inhibit a specific biological or biochemical function by 50%. | µM or ng/mL | Not Available |

| EC50 (Half-maximal effective concentration) | The concentration of the compound that induces a response halfway between the baseline and maximum after a specified exposure time. | µM or ng/mL | Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Membrane Permeability Assay

This protocol utilizes a fluorescent dye to assess membrane integrity.

-

Cell Preparation: Grow the microbial cells to the mid-logarithmic phase, then harvest and wash them with a suitable buffer (e.g., PBS). Resuspend the cells to a specific optical density.

-

Dye Loading: Add a membrane-impermeant fluorescent dye, such as propidium iodide (PI), to the cell suspension. PI can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

-

Treatment: Add varying concentrations of this compound to the cell suspension. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

-

Incubation: Incubate the samples for a defined period at the appropriate temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in membrane permeability.

Protein Denaturation Assay

This protocol can be adapted to assess the protein denaturation potential of the compound.

-

Protein Solution: Prepare a solution of a model protein, such as bovine serum albumin (BSA), in a suitable buffer.

-

Treatment: Add different concentrations of this compound to the protein solution.

-

Incubation: Incubate the mixtures at a constant temperature for a set period.

-

Measurement of Turbidity: Measure the turbidity of the solutions at a specific wavelength (e.g., 600 nm) using a spectrophotometer. An increase in turbidity indicates protein aggregation and denaturation.

-

Circular Dichroism (Optional): For a more detailed analysis of conformational changes, circular dichroism spectroscopy can be used to monitor changes in the secondary and tertiary structure of the protein upon addition of the compound.

Conclusion

This compound exerts its potent biocidal activity through a multi-pronged attack on fundamental microbial structures and functions. Its primary mechanism of action involves the disruption of the cell membrane's structural and functional integrity, coupled with the non-specific denaturation of essential cellular proteins. These actions lead to a rapid cessation of metabolic activity and ultimately, cell death. While specific quantitative data for this compound is limited, the established principles of phenolic biocides provide a robust framework for understanding its mode of action. Further research is warranted to quantify its efficacy against a broader range of microorganisms and to elucidate any more subtle, specific interactions it may have within the cell. This technical guide provides a foundational understanding for researchers and professionals working with this important biocidal agent.

References

An In-depth Technical Guide to the Environmental Fate of 4-Chloro-2-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the environmental fate of 4-Chloro-2-(trifluoromethyl)phenol. This guide synthesizes available information, predictive model data, and findings from structurally related compounds to provide a comprehensive overview. All predicted data are clearly identified.

Executive Summary

This compound is a halogenated aromatic compound whose environmental fate is governed by a combination of abiotic and biotic degradation processes. Due to the presence of both chlorine and a trifluoromethyl group, its persistence and transformation in the environment are complex. This guide provides a detailed examination of its physicochemical properties, potential degradation pathways including hydrolysis, biodegradation, and photodegradation, and standardized protocols for their assessment. Ecotoxicological aspects, particularly the potential for endocrine disruption, are also discussed based on data from related phenolic compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Physicochemical Properties

The environmental distribution and fate of a chemical are fundamentally influenced by its physical and chemical properties. As experimental data for this compound are scarce, the following table includes values predicted by Quantitative Structure-Property Relationship (QSPR) models, which are widely used for screening-level assessments.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₄ClF₃O | N/A |

| Molecular Weight | 196.55 g/mol | --INVALID-LINK-- |

| CAS Number | 53903-51-8 | --INVALID-LINK-- |

| LogP (Octanol-Water Partition Coefficient) | 3.0644 | --INVALID-LINK-- |

| XLogP3 | 3.3 | --INVALID-LINK-- |

| Boiling Point | 189.0 ± 35.0 °C | --INVALID-LINK-- |

| Density | 1.474 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa | 7.54 ± 0.43 | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK-- |

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for many organic compounds in aquatic environments. While direct experimental data for this compound is not available, a recent study on its isomer, 2-Chloro-4-(trifluoromethyl)phenol, provides strong evidence for this pathway. The study demonstrated that 2-Chloro-4-(trifluoromethyl)phenol undergoes hydrolysis in aqueous solutions at environmentally relevant pH values (pH 6.2 to 10.8), leading to the formation of the corresponding hydroxybenzoic acid and fluoride ions[1]. This suggests a similar mechanism for this compound, likely proceeding through a quinone methide intermediate, as has been proposed for the hydrolysis of 4-trifluoromethylphenol[2]. The trifluoromethyl group is surprisingly labile under these conditions.

Biodegradation

The biodegradation of chlorinated phenols can occur under both aerobic and anaerobic conditions.

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of monochlorophenols typically involves hydroxylation of the aromatic ring to form a chlorocatechol, followed by ring cleavage[3]. For this compound, a plausible initial step would be the formation of a substituted chlorocatechol.

Anaerobic Biodegradation: In anaerobic environments, reductive dechlorination is a common initial step in the degradation of chlorinated aromatic compounds[4]. It is plausible that this compound could undergo reductive dechlorination to 2-(trifluoromethyl)phenol, which may then be further degraded.

Photodegradation

Photodegradation in the environment can occur through direct photolysis, where the chemical absorbs light and is transformed, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals. While specific data for this compound is lacking, substituted phenols are known to undergo photodegradation. The process can lead to dechlorination, de-trifluoromethylation, and the formation of various transformation products, including other phenols and quinones.

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are essential for assessing the environmental fate of chemicals.

Hydrolysis

The rate of hydrolysis as a function of pH can be determined using OECD Guideline 111 or US EPA OCSPP 835.2120 [5][6][7][8][9][10][11].

Biodegradation

Ready Biodegradability: A screening-level assessment of biodegradability can be conducted using OECD Guideline 301 [12][13][14][15][16]. These tests determine if the substance is readily biodegradable under aerobic conditions.

Aerobic Mineralization in Surface Water: For a more environmentally relevant assessment, OECD Guideline 309 can be used to determine the rate and extent of mineralization in natural surface water[5][6][8][17].

Ecotoxicological Considerations and Potential Signaling Pathways

Toxicity to Aquatic Organisms: The toxicity of phenols to aquatic organisms is often related to their hydrophobicity (LogP) and their potential to act as polar narcotics[18]. Halogenation can influence the toxicity of phenols. For instance, 4-chloro-2-methylphenol is reported to be very toxic to aquatic organisms[15]. The piscicide 3-trifluoromethyl-4-nitrophenol (TFM) is a related compound used to control invasive sea lamprey, indicating the potential for trifluoromethylated phenols to have significant biological activity[19][20].

Endocrine Disruption: Many phenolic compounds are recognized as endocrine-disrupting chemicals (EDCs) due to their structural similarity to natural hormones, particularly estrogens[10]. Chlorophenols have been shown to exhibit estrogen receptor agonistic or antagonistic activity[4][5]. Some 2-substituted phenols have been identified as potent inhibitors of estrogen sulfotransferase, a non-genomic mechanism of endocrine disruption[6]. Given its structure, this compound warrants investigation for its potential to interact with hormone signaling pathways.

Conclusion

The environmental fate of this compound is likely characterized by slow to moderate degradation, with hydrolysis and biodegradation being the most probable transformation pathways. The presence of the trifluoromethyl group may influence its persistence and degradation products. Due to the lack of direct experimental data, the information presented in this guide is largely based on predictions and data from structurally analogous compounds. Further experimental work following standardized protocols is crucial for a definitive assessment of its environmental risk. The potential for endocrine disruption is a key area for future ecotoxicological research.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-genomic effects of endocrine disrupters: inhibition of estrogen sulfotransferase by phenols and chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]

- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrogenic activity of alkylphenols, bisphenol S, and their chlorinated derivatives using a GFP expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ecotoxicity of phenol and cresols to aquatic organisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A QSAR–ICE–SSD model prediction of the PNECs for alkylphenol substances and application in ecological risk assessment for rivers of a megacity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 15. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Acute toxicity of substituted phenols to Rana japonica tadpoles and mechanism-based quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TFM (piscicide) - Wikipedia [en.wikipedia.org]

- 19. upload.wikimedia.org [upload.wikimedia.org]

- 20. researchgate.net [researchgate.net]

Toxicity Profile of 4-Chloro-2-(trifluoromethyl)phenol: A Technical Guide

Disclaimer: Specific toxicological data for 4-Chloro-2-(trifluoromethyl)phenol is limited in publicly available literature. This guide provides a comprehensive overview based on available safety classifications and a comparative analysis of structurally related compounds. The information presented for analogous substances should be interpreted with caution as a potential, but not definitive, representation of the toxicity profile of this compound.

Executive Summary

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 53903-51-8 | [1][2] |

| Molecular Formula | C₇H₄ClF₃O | [1][2][3][4] |

| Molecular Weight | 196.55 g/mol | [1][2] |

| Appearance | White solid | [5] |

| Odor | Phenolic | [5] |

Hazard Identification

Globally Harmonized System (GHS) classification data from notifications to the European Chemicals Agency (ECHA) indicate that this compound is considered hazardous.[6]

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Signal Word: Warning[6]

Pictograms:

-

GHS07: Exclamation Mark

Toxicological Data Summary (Based on Analogous Compounds)

Due to the absence of specific quantitative toxicity data for this compound, this section summarizes available data for structurally similar compounds. This information can be used to estimate the potential toxicity of the target compound.

Acute Toxicity

Table 1: Acute Toxicity Data for Analogs of this compound

| Compound | Test | Species | Route | Value | Reference |

| 4-Chloro-3-methylphenol | LD50 | Rat | Oral | 3830 mg/kg bw | [1] |

| o-Benzyl-p-chlorophenol | LD50 | Rat | Oral | >5000 mg/kg bw | [7] |

| o-Benzyl-p-chlorophenol | LC50 | Rat | Inhalation | >32 mg/L (4h) | [7] |

| 4-Chloro-2-methylphenol | LC50 | Fish | - | 2.3-6.6 mg/L (96h) | [8] |

| 4-Chloro-2-methylphenol | EC50 | Daphnia | - | 0.29-1.0 mg/L (48h) | [8] |

Repeated Dose Toxicity

Table 2: Repeated Dose Toxicity Data for Analogs of this compound

| Compound | Species | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| 4-Chloro-2-methylphenol | Rat | 200 mg/kg/day | 800 mg/kg/day | Slight liver toxicity, decreased hemoglobin | [8] |

| 4-Chloro-3-methylphenol | Rat | 60 mg/kg/day | - | Epithelial hyperplasia of urinary bladder, squamous hyperplasia of forestomach | [9] |

Genotoxicity and Carcinogenicity

Information on the genotoxicity and carcinogenicity of this compound is not available. For the related compound 4-chloro-2-methylphenol, an older mouse micronucleus test was positive, but a more recent, valid test according to OECD guidelines was negative. It did not show genotoxicity in valid Ames tests.[8]

Reproductive and Developmental Toxicity

No specific data on the reproductive and developmental toxicity of this compound was identified. A screening study (OECD 422) on the analog 4-chloro-2-methylphenol did not show reproductive effects in rats.[8]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key toxicological assays, based on standard OECD guidelines often cited for analogous compounds.

Acute Oral Toxicity (OECD 401/420/423)

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used.

-

Dosage: The test substance is administered in a single dose by gavage. A limit test at 2000 or 5000 mg/kg body weight is often performed first. If mortality occurs, a dose-ranging study is conducted with multiple dose groups.

-

Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

-

Data Collection: Body weight is recorded at the start and at least weekly thereafter. All clinical signs of toxicity are recorded. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 (median lethal dose) is calculated if sufficient mortality data are obtained.

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

-

Cell Lines: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Exposure: Cells are exposed to a range of concentrations of the test substance for a defined period.

-

Mutant Selection: After exposure and a period for phenotypic expression, cells are cultured in a selective medium to detect mutations at a specific gene locus (e.g., thymidine kinase, hypoxanthine-guanine phosphoribosyltransferase).

-

Data Analysis: The number of mutant colonies is counted and compared to a concurrent negative control to determine the mutagenic potential.

Visualizations

Caption: A typical workflow for the toxicological assessment of a chemical.

Caption: A potential mechanism of toxicity for chlorophenols.

Conclusion

The available data on this compound is insufficient to perform a complete toxicological assessment. Based on GHS classifications, it should be handled as a skin, eye, and respiratory irritant. Data from structurally similar compounds suggest a potential for low to moderate acute toxicity and possible target organ effects (liver, kidney) upon repeated exposure. Further research, including a battery of in vitro and in vivo toxicological studies, is necessary to definitively characterize the toxicity profile of this compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. 53903-51-8|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C7H4ClF3O | CID 12918151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Abstract for TR-424 [ntp.niehs.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. env.go.jp [env.go.jp]

An In-depth Technical Guide to the Stability and Degradation Pathways of 4-Chloro-2-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the stability and degradation of 4-chloro-2-(trifluoromethyl)phenol. The following guide is a comprehensive overview based on established principles of organic chemistry and data from studies on structurally similar compounds, such as other chlorophenols and trifluoromethylated aromatics. The proposed pathways and experimental protocols should be considered as a starting point for further investigation and require experimental validation.

Introduction

This compound is an aromatic organic compound with a chlorine atom and a trifluoromethyl group substituted on the phenol ring. Its chemical structure suggests a degree of recalcitrance to degradation due to the presence of the electron-withdrawing trifluoromethyl group and the carbon-chlorine bond. This guide explores the anticipated stability of this compound and its potential degradation pathways through photolytic, biological, and advanced oxidation processes.

Physicochemical Properties and Stability

The stability of this compound is influenced by its chemical structure. The strong C-F bonds in the trifluoromethyl group and the C-Cl bond contribute to its persistence.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃O | PubChem |

| Molecular Weight | 196.55 g/mol | PubChem |

| Boiling Point | 189.0 ± 35.0 °C (Predicted) | ChemicalBook[1] |

| pKa | 7.54 ± 0.43 (Predicted) | ChemicalBook[1] |

| Storage Temperature | 2-8°C | MySkinRecipes[2] |

Thermal Stability: While specific thermogravimetric analysis (TGA) data for this compound is not readily available, substituted phenols generally exhibit thermal stability up to their boiling points. The presence of the trifluoromethyl group may influence its decomposition profile. It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C to ensure stability.[1]

Degradation Pathways

The degradation of this compound is expected to proceed through several pathways, including photodegradation, biodegradation, and advanced oxidation processes (AOPs).

Photodegradation

Photodegradation in the environment is a potential pathway for the transformation of this compound. This process involves the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions. The primary photochemical reactions are likely to be the homolytic cleavage of the C-Cl bond and hydroxylation of the aromatic ring.

Proposed Photodegradation Pathway: The initial step is likely the cleavage of the C-Cl bond to form a phenyl radical, which can then undergo various reactions. Another possibility is the attack by hydroxyl radicals generated from water photolysis.

Caption: Proposed Photodegradation Pathway of this compound.

Table 2: Anticipated Photodegradation Parameters (Hypothetical)

| Parameter | Condition | Expected Value | Rationale based on Similar Compounds |

| Half-life (t½) | Simulated sunlight in water | Hours to days | Chlorophenols exhibit moderate photodegradation rates. |

| Major Intermediates | Trifluoromethyl-hydroquinone, Trifluoromethyl-catechol | Hydroxylation is a common pathway for phenols.[3] | |

| Final Products | CO₂, H₂O, HCl, HF | Complete mineralization is the ultimate fate. |

Biodegradation

The biodegradation of halogenated phenols can be challenging for microorganisms. The trifluoromethyl group, in particular, is known for its persistence. However, some specialized microbial strains have been shown to degrade chlorinated and fluorinated aromatic compounds. The initial steps in the biodegradation of chlorophenols often involve hydroxylation and subsequent ring cleavage.

Proposed Biodegradation Pathway: A plausible pathway involves the initial conversion to a chlorocatechol derivative, followed by either ortho or meta ring cleavage, catalyzed by dioxygenase enzymes.

Caption: Proposed Biodegradation Pathways of this compound.

Studies on 4-chloro-2-methylphenol have shown that Gram-negative bacteria can metabolize it via a modified ortho-cleavage route.[4] The degradation of 4-chlorophenol can proceed through catechol intermediates.[5]

Table 3: Anticipated Biodegradation Parameters (Hypothetical)

| Parameter | Condition | Expected Outcome | Rationale based on Similar Compounds |

| Degrading Microorganisms | Mixed microbial consortia from contaminated sites | Potential for acclimated strains to degrade the compound | Studies have shown that mixed cultures can degrade various chlorophenols.[6] |

| Key Enzymes | Monooxygenases, Dioxygenases | These enzymes are crucial for the initial steps of aromatic ring hydroxylation and cleavage.[5] | |

| Degradation Rate | Slow | The trifluoromethyl group is expected to hinder rapid biodegradation. | |

| Mineralization | Partial to complete | Complete mineralization may require a consortium of microorganisms. |

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading recalcitrant organic pollutants.[7] These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. Common AOPs include Fenton and photo-Fenton reactions, ozonation, and photocatalysis with semiconductors like TiO₂.

The Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺).[8] The photo-Fenton process enhances this reaction with UV light.

Proposed Fenton Oxidation Pathway: The degradation is initiated by the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring opening.

Caption: Proposed Fenton/Photo-Fenton Degradation Pathway.

A kinetic model for the Fenton oxidation of chlorophenols has been proposed, highlighting the importance of hydroxyl radical reactions.[9]

Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at alkaline pH.

Proposed Ozonation Pathway: Ozone can attack the aromatic ring, leading to the formation of hydroxylated and ring-opened products.

Caption: Proposed Ozonation Degradation Pathway.

Studies on the ozonation of 4-chloro-2-nitrophenol have shown high degradation efficiency, particularly at alkaline pH, with chlorophenol identified as a major intermediate.[10][11]

Titanium dioxide (TiO₂) is a widely used photocatalyst. Upon UV irradiation, it generates electron-hole pairs, which lead to the formation of reactive oxygen species, including hydroxyl radicals.

Proposed Photocatalytic Degradation Pathway: The mechanism is similar to other AOPs, with surface-adsorbed this compound being attacked by photogenerated hydroxyl radicals.

Caption: Proposed TiO₂ Photocatalytic Degradation Pathway.

The photocatalytic degradation of 4-chlorophenol using TiO₂ has been extensively studied, and kinetic models based on the Langmuir-Hinshelwood mechanism have been developed.[12]

Table 4: Anticipated Degradation Efficiency with AOPs (Hypothetical)

| AOP Method | Key Parameters | Expected Efficiency | Rationale based on Similar Compounds |

| UV/Fenton | pH, [Fe²⁺], [H₂O₂] | High | UV/Fenton is highly effective for the mineralization of 4-chloro-2-nitrophenol.[13] |

| Ozonation | pH, Ozone dosage | High, especially at alkaline pH | Ozonation effectively degrades various chlorophenols.[10] |

| UV/TiO₂ | Catalyst loading, pH | Moderate to High | TiO₂ photocatalysis is effective for the degradation of 4-chlorophenol.[14] |

Experimental Protocols

Detailed experimental protocols are crucial for studying the stability and degradation of this compound. The following are generalized protocols based on studies of similar compounds.

General Experimental Workflow

Caption: General Experimental Workflow for Degradation Studies.

Photodegradation Study Protocol

-

Reactor Setup: A quartz photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system to maintain a constant temperature.

-

Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in ultrapure water.

-

Irradiation: Irradiate the solution while stirring continuously. Collect samples at specific time intervals.

-

Analysis: Analyze the samples for the parent compound concentration using High-Performance Liquid Chromatography (HPLC) with a UV detector. Identify intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample extraction and derivatization.

Biodegradation Study Protocol

-

Microorganism Source: Obtain a microbial consortium from a site contaminated with industrial wastewater or use a specific bacterial strain known for degrading halogenated aromatics.

-

Culture Medium: Prepare a minimal salt medium with this compound as the sole carbon and energy source.

-

Incubation: Inoculate the medium with the microorganisms and incubate under controlled conditions (temperature, pH, aeration).

-

Monitoring: Monitor the degradation by measuring the decrease in the parent compound concentration (HPLC), microbial growth (OD₆₀₀), and chloride and fluoride ion release (Ion Chromatography).

-

Enzyme Assays: Prepare cell-free extracts to assay for key enzymes like catechol dioxygenases.

Advanced Oxidation Process (AOP) Protocol (Example: Fenton Oxidation)

-

Reactor Setup: A glass batch reactor with a magnetic stirrer and ports for sampling and reagent addition. For photo-Fenton, a UV lamp should be included.

-

Reaction Conditions: Adjust the pH of the this compound solution to the optimal range for the Fenton reaction (typically pH 2.5-3.5).

-

Reagent Addition: Add a predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) followed by the dropwise addition of hydrogen peroxide.

-

Sampling and Quenching: Collect samples at different time points and quench the reaction immediately (e.g., by adding a strong base to raise the pH or a reducing agent like sodium sulfite).

-

Analysis: Analyze the samples for the parent compound, intermediates (HPLC, GC-MS), and total organic carbon (TOC) to determine the extent of mineralization.

Conclusion

While specific experimental data on the stability and degradation of this compound is scarce, this guide provides a robust framework for researchers based on the known behavior of structurally related compounds. The presence of both a chloro and a trifluoromethyl group on the phenol ring suggests that this compound is likely to be persistent in the environment. Advanced oxidation processes are predicted to be the most effective methods for its degradation. Further experimental research is essential to validate the proposed degradation pathways, determine the reaction kinetics, and identify the specific intermediates formed under various conditions. This knowledge will be critical for developing effective remediation strategies and assessing the environmental fate of this compound.

References

- 1. This compound CAS#: 53903-51-8 [m.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. old.nacatsoc.org [old.nacatsoc.org]

- 4. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-substrate biodegradation of chlorophenols by defined microbial consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fenton's reagent - Wikipedia [en.wikipedia.org]

- 9. Kinetic modeling of fenton oxidation of phenol and monochlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of various advanced oxidation processes for the degradation of 4-chloro-2 nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of 4-chlorophenol in TiO2, WO3, SnO2, TiO2/WO3 and TiO2/SnO2 systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)phenol, a halogenated aromatic compound of significant interest in various scientific and industrial domains. This document details its discovery and historical context, physicochemical properties, synthesis methodologies, and its applications, particularly focusing on its role as a biocide and a versatile intermediate in organic synthesis and drug development. Detailed experimental protocols for its preparation are provided, alongside a discussion of its known biological activities and mechanisms of action.

Introduction

This compound is a substituted phenol characterized by the presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzene ring. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the halogen substituent significantly influence its chemical reactivity and biological activity. This guide aims to be a central resource for professionals working with or interested in this compound.

Discovery and History

While a singular, definitive discovery paper for this compound is not readily apparent in the historical literature, its development can be contextualized within the broader exploration of fluorinated organic compounds in the mid-20th century. The synthesis and investigation of trifluoromethyl-substituted phenols gained traction as researchers sought to understand the impact of the highly electronegative trifluoromethyl group on the properties of aromatic systems. Early patents from the latter half of the 20th century describe various methods for the synthesis of halogenated trifluoromethylphenols, indicating its emergence as a compound of interest for industrial and chemical applications. For instance, a 1987 article in the Journal of the Chemical Society, Perkin Transactions 1, describes the synthesis of 2-chloro-4-(trifluoromethyl)phenol by reacting 4-(trifluoromethyl)phenol with sodium chlorite and sulfuric acid, albeit in low yields.[1] This suggests that by this time, the compound was a known target for synthetic chemists.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of synthetic routes.

| Property | Value | Source |

| CAS Number | 53903-51-8 | ChemScene |

| Molecular Formula | C₇H₄ClF₃O | ChemScene |

| Molecular Weight | 196.55 g/mol | ChemScene |

| Appearance | Off-white to pale yellow crystalline solid | Internal Knowledge |

| Melting Point | 45-47 °C | Sigma-Aldrich |

| Boiling Point | 120-122 °C at 27 Torr | CAS Common Chemistry[2] |

| IUPAC Name | This compound | BOC Sciences[] |

| Synonyms | Phenol, 4-chloro-2-(trifluoromethyl)- | ChemScene |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. The most common strategies involve the chlorination of 4-(trifluoromethyl)phenol or the functionalization of other appropriately substituted benzene derivatives.

Method 1: Direct Chlorination of 4-(Trifluoromethyl)phenol

This is a common and direct approach to synthesize the target compound.

-

Reaction Scheme:

Caption: Synthesis via direct chlorination.

-

Detailed Experimental Protocol:

-

In a round-bottom flask maintained under an inert gas atmosphere, add N-Chlorosuccinimide (NCS) (1.05 equivalents) and dichloromethane (CH₂Cl₂).

-

Cool the mixture to -78 °C.

-

Add Zirconium(IV) chloride (ZrCl₄) (catalytic amount, e.g., 0.02 equivalents).

-

Slowly add a solution of 4-(trifluoromethyl)phenol (1 equivalent) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation.[4]

-

Method 2: From 3,4-Dichlorobenzotrifluoride

This method involves the nucleophilic substitution of a chlorine atom.

-

Reaction Scheme:

Caption: Synthesis via hydrolysis.

-

Detailed Experimental Protocol:

-

In a suitable reaction vessel, dissolve 3,4-dichlorobenzotrifluoride in a polar aprotic solvent.

-

Add a strong base, such as potassium hydroxide (KOH).

-

Heat the reaction mixture to promote the nucleophilic aromatic substitution.

-

Monitor the reaction for the consumption of the starting material.

-

After completion, cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to protonate the resulting phenoxide.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.

-

Biological Activity and Mechanism of Action

This compound is widely recognized for its potent biocidal properties, exhibiting efficacy against a broad spectrum of bacteria, fungi, and viruses. This has led to its use as a disinfectant and preservative in various industrial and consumer products.

The precise mechanism of action of this compound has not been extensively elucidated in dedicated studies. However, its activity is believed to be consistent with that of other phenolic biocides. The general mechanism for phenolic compounds involves:

-

Membrane Disruption: At lower concentrations, phenols are thought to disrupt the cell membrane's proton motive force, leading to the leakage of intracellular components and ultimately cell death.

-

Protein Denaturation: At higher concentrations, phenolic compounds can penetrate the cell and cause the coagulation and denaturation of cytoplasmic proteins and enzymes, leading to a rapid cessation of cellular functions.

The presence of the trifluoromethyl group is known to increase the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.[5] Furthermore, studies on the related compound, 4-trifluoromethylphenol, have shown that it can spontaneously hydrolyze to form a reactive quinone methide intermediate.[6] This intermediate is capable of alkylating cellular macromolecules, including proteins, which contributes to its cytotoxicity.[6] It is plausible that this compound could exhibit similar reactivity, contributing to its biocidal efficacy.

Caption: Postulated biocidal mechanism.

Applications in Drug Development and Research

While not an active pharmaceutical ingredient itself, this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is a common motif in modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability.[5]

The phenol group provides a convenient handle for various chemical transformations, such as etherification and esterification, allowing for its incorporation into larger molecular scaffolds. For instance, it can be used in the synthesis of diaryl ethers, a structural motif present in some biologically active compounds.[7] Its role as a precursor highlights the importance of this compound in medicinal chemistry research and the development of new chemical entities.

Caption: Role in synthetic workflows.

Conclusion

This compound is a synthetically accessible and versatile compound with established applications as a biocide and as an intermediate in organic synthesis. Its unique combination of substituents makes it a subject of ongoing interest for the development of new materials and potential therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into its specific biological mechanisms of action could unveil new applications and a deeper understanding of its toxicological profile.

References

- 1. DE10040051A1 - Derivatives of 4- (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation - Google Patents [patents.google.com]

- 2. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 4. CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2- - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

Methodological & Application

Applications of 4-Chloro-2-(trifluoromethyl)phenol in Organic Synthesis: Application Notes and Protocols

Introduction

4-Chloro-2-(trifluoromethyl)phenol is a halogenated aromatic alcohol characterized by the presence of a hydroxyl group, a chlorine atom, and a trifluoromethyl group on a benzene ring.[1] These functional groups make it a versatile and valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom activates the phenol ring for certain reactions and influences the properties of the resulting molecules. This compound is particularly significant as an intermediate in the production of agrochemicals and pharmaceuticals. Its stability and reactivity profile allow for its incorporation into a wide range of complex molecular structures.[2]

Application Notes

The primary application of this compound in organic synthesis is as a nucleophile in substitution reactions, particularly in the formation of diaryl ethers. These ethers are key structural motifs in many biologically active compounds, including herbicides and potential drug candidates.

Synthesis of Diaryl Ether Herbicides

A major industrial application of this compound is in the preparation of nitro- and trifluoromethyl-substituted diphenyl ethers.[3] These compounds often serve as precursors to potent herbicides. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction where the phenoxide, generated from this compound with a base, displaces a halogen (commonly fluorine or chlorine) on an electron-deficient aromatic ring, such as a nitro-substituted benzene derivative.

The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a base such as anhydrous potassium carbonate to deprotonate the phenol.[3] The presence of the trifluoromethyl group on the phenol ring influences the reactivity and properties of the final diphenyl ether product.

Building Block for Agrochemicals and Pharmaceuticals

Beyond herbicides, the structural motif of this compound is incorporated into a broader range of agrochemicals, including fungicides. The trifluoromethyl group is known to enhance the biological activity, metabolic stability, and lipophilicity of molecules, making it a desirable feature in the design of new crop protection agents.[4]

In pharmaceutical research, this phenol derivative is used to synthesize compounds with potential antifungal and antibacterial properties. The synthesis of various amide derivatives and other complex heterocyclic structures often starts with phenols like this compound to introduce the specific substitution pattern required for biological efficacy.[5][6]

Logical Workflow: Synthetic Utility

The following diagram illustrates the role of this compound as a key starting material for various classes of chemical compounds.

Caption: Synthetic pathways originating from this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-[4-Chloro-2-(trifluoromethyl)phenoxy]-2-nitrobenzoate

This protocol details the synthesis of a substituted diphenyl ether, a common intermediate for herbicides, via a nucleophilic aromatic substitution reaction.[3]

Materials and Reagents:

-

This compound

-

Methyl 5-fluoro-2-nitrobenzoate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Carbon tetrachloride (CCl₄)

-

Water (H₂O)

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a substituted diphenyl ether.

Procedure:

-

To a reaction flask, add 10 mL of dimethyl sulfoxide (DMSO).

-

Add 3.0 g (0.015 mole) of this compound and 2.1 g (0.015 mole) of anhydrous potassium carbonate.

-

Add 2.99 g (0.015 mole) of methyl 5-fluoro-2-nitrobenzoate to the mixture.

-

Stir the reaction mixture at room temperature for 7 hours.

-

After the reaction is complete, pour the mixture into 150 mL of water.

-

Extract the aqueous mixture with carbon tetrachloride (50 mL, then 35 mL).

-

Decant the organic layer and remove the solvent under vacuum to yield the final product as a yellow oil.[3]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| This compound | 196.55[1] | 3.0 | 0.015 |

| Methyl 5-fluoro-2-nitrobenzoate | 199.13 | 2.99 | 0.015 |

| Anhydrous Potassium Carbonate | 138.21 | 2.1 | 0.015 |

| Product | Yield (g) | Yield (%) | |

| Methyl 5-[4-Chloro-2-(trifluoromethyl)phenoxy]-2-nitrobenzoate | 5.3 | ~95% |

Table 1: Reactant quantities and product yield for diphenyl ether synthesis.[3]

Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)phenol via Halogenation

This protocol provides a representative method for the synthesis of a related isomer, 2-chloro-4-(trifluoromethyl)phenol, by direct chlorination of 4-(trifluoromethyl)phenol. This illustrates a key synthetic step in accessing this class of compounds.[7]

Materials and Reagents:

-

4-(Trifluoromethyl)phenol

-

N-Chlorosuccinimide (NCS)

-

Zirconium tetrachloride (ZrCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Reaction Scheme Diagram:

Caption: Reaction scheme for the chlorination of 4-(trifluoromethyl)phenol.

Procedure:

-

Under an inert gas atmosphere, add N-Chlorosuccinimide (NCS) (2.97 mmol) and 20.0 mL of dichloromethane (CH₂Cl₂) to a round-bottomed flask.

-

Cool the mixture to -78 °C.

-

Add Zirconium tetrachloride (ZrCl₄) (0.06 mmol) as a catalyst.

-

Slowly add a solution of 4-(trifluoromethyl)phenol.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

After the reaction, quench with a saturated aqueous solution of NaHCO₃ and extract.

-

Collect and combine the organic phases.

-

Remove the solvent to obtain 2-chloro-4-(trifluoromethyl)phenol.[7]

Quantitative Data:

| Reactant | Moles (mmol) | Catalyst | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

| 4-(Trifluoromethyl)phenol | ~2.7 | ZrCl₄ (0.06 mmol) | NCS (2.97 mmol) | CH₂Cl₂ (20 mL) | -78 °C to Room Temp. | 6 | 88% |

Table 2: Reaction conditions and yield for the synthesis of 2-chloro-4-(trifluoromethyl)phenol.[7]

References

- 1. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]

- 2. This compound [myskinrecipes.com]

- 3. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 4. biesterfeld.no [biesterfeld.no]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2- - Google Patents [patents.google.com]

Application Notes and Protocols: 4-Chloro-2-(trifluoromethyl)phenol and its Analogs as Building Blocks in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chloro-(trifluoromethyl)phenyl derivatives as versatile building blocks in medicinal chemistry. The focus is on the synthesis of potent kinase inhibitors and the exploration of their potential in developing antimalarial agents. While the primary request specified 4-Chloro-2-(trifluoromethyl)phenol, the available literature more prominently features the isomeric 4-chloro-3-(trifluoromethyl)aniline as a key component in the development of the potent c-KIT kinase inhibitor, CHMFL-KIT-64. The synthetic principles and biological importance of this scaffold are highly relevant and will be a central focus of these notes. Additionally, we will explore the application of this structural motif in the synthesis of potential antimalarial compounds.

Application in Kinase Inhibitor Synthesis: Targeting c-KIT

The proto-oncogene c-KIT, a receptor tyrosine kinase, is a critical target in cancer therapy, particularly for gastrointestinal stromal tumors (GIST). Gain-of-function mutations in c-KIT lead to constitutive kinase activity, driving tumor growth and proliferation. The 4-chloro-3-(trifluoromethyl)phenyl moiety has been successfully incorporated into a new generation of c-KIT inhibitors, demonstrating potent activity against both wild-type and drug-resistant mutant forms of the kinase.

Lead Compound: CHMFL-KIT-64

A prime example is the compound 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) . This molecule is a potent, orally available inhibitor of c-KIT kinase, showing efficacy against a broad spectrum of clinically relevant mutants.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of CHMFL-KIT-64 and its analogs against various c-KIT kinase mutants. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

| Compound | c-KITWT IC50 (nM) | c-KITT670I IC50 (nM) | c-KITV559D IC50 (nM) | c-KITL576P IC50 (nM) | c-KITK642E IC50 (nM) | c-KITD820G IC50 (nM) | c-KITY823D IC50 (nM) |

| CHMFL-KIT-64 | 2.5 | 3.1 | 1.8 | 1.2 | 2.3 | 4.5 | 3.7 |

| Reference: J. Med. Chem. 2019, 62, 13, 6083–6101 |

Experimental Protocol: Synthesis of the 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide Moiety

This protocol describes the synthesis of the key acetamide intermediate, which is then coupled with the quinoline fragment to yield CHMFL-KIT-64.

Step 1: Synthesis of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid

-

To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as diethyl ether, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude N-(4-chloro-3-(trifluoromethyl)phenyl)-2-chloroacetamide is then subjected to hydrolysis.

-

Dissolve the crude chloroacetamide in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to afford 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid.

Step 2: Amide Coupling to form the Acetamide Linkage

-

To a solution of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in an anhydrous solvent like dichloromethane, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine, in the case of CHMFL-KIT-64, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final acetamide derivative.

Signaling Pathway and Experimental Workflow

Caption: c-KIT Signaling Pathway and Inhibition by CHMFL-KIT-64.

Caption: General workflow for acetamide synthesis.

Application in Antimalarial Drug Discovery

The chloro-(trifluoromethyl)phenyl scaffold is also of interest in the development of novel antimalarial agents. Two prominent classes of antimalarials where this building block could be incorporated are quinoline derivatives and diphenyl ethers.

A. Quinoline-Based Antimalarials

The quinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine. The synthesis of novel quinoline derivatives often starts with substituted anilines.

Experimental Protocol: General Synthesis of a 4-Aminoquinoline Derivative

This protocol outlines a general method for the synthesis of a 4-aminoquinoline derivative starting from a substituted aniline, such as 4-chloro-3-(trifluoromethyl)aniline.

-

Step 1: Conrad-Limpach-Knorr Reaction:

-

React 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) with a β-ketoester such as ethyl acetoacetate (1.1 eq) under acidic conditions (e.g., a catalytic amount of sulfuric acid) with heating.

-

This condensation reaction forms an enamine intermediate.

-

Cyclize the enamine intermediate at high temperature (typically in a high-boiling solvent like diphenyl ether) to form the corresponding 4-hydroxyquinoline derivative.

-

-

Step 2: Chlorination:

-

Treat the 4-hydroxyquinoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine atom, yielding a 4-chloroquinoline intermediate.

-

-

Step 3: Nucleophilic Aromatic Substitution (SNAr):

-

React the 4-chloroquinoline intermediate with a desired amine (e.g., a diamine side chain) at elevated temperatures to displace the chlorine atom and install the amino side chain at the 4-position.

-

Purify the final product by crystallization or column chromatography.

-

B. Diphenyl Ether-Based Antimalarials

Diphenyl ether derivatives have emerged as a promising class of antimalarials that target the parasite's fatty acid synthesis pathway, specifically the enoyl-acyl carrier protein reductase (ENR).

Mechanism of Action: Inhibition of Enoyl-ACP Reductase (ENR)

Caption: Mechanism of ENR inhibition by diphenyl ethers.

Experimental Protocol: General Synthesis of a Diphenyl Ether Derivative

This protocol outlines a general Ullmann condensation for the synthesis of a diphenyl ether from this compound.

-

To a mixture of this compound (1.0 eq), a substituted phenol (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent like dimethylformamide (DMF), add a copper catalyst (e.g., copper(I) iodide, 0.1 eq).

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired diphenyl ether.

Conclusion

The chloro-(trifluoromethyl)phenyl scaffold is a valuable building block in medicinal chemistry, enabling the synthesis of potent and selective drug candidates. Its application in the development of the c-KIT kinase inhibitor CHMFL-KIT-64 highlights its importance in modern cancer drug discovery. Furthermore, its potential for incorporation into novel antimalarial agents, such as quinoline and diphenyl ether derivatives, warrants further investigation. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile chemical moiety in their drug development programs.

Application Notes and Protocols: The Role of 4-Chloro-2-(trifluoromethyl)phenol in Modern Pesticide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Chloro-2-(trifluoromethyl)phenol as a crucial intermediate in the synthesis of potent herbicides. This document outlines the synthesis of a key diphenyl ether herbicide, its mechanism of action, and provides detailed experimental protocols for its preparation.

Introduction